molecular formula C13H10F3NO2 B3228194 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine CAS No. 1261853-71-7

3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine

Cat. No.: B3228194
CAS No.: 1261853-71-7
M. Wt: 269.22 g/mol
InChI Key: QTDPCIIBNUKKPQ-UHFFFAOYSA-N
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Description

3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine (CAS 1261853-71-7, MW 269.22 g/mol) is a valuable trifluoromethyl- and trifluoromethoxy-containing pyridine derivative utilized extensively as a key synthetic intermediate in pharmaceutical and agrochemical research . The compound features a biaryl structure connecting a 3-methoxypyridine ring with a 4-(trifluoromethoxy)phenyl group, making it a privileged scaffold in medicinal chemistry for constructing potential therapeutic agents . Pyridine derivatives with trifluoromethoxy phenyl substituents are prominent scaffolds in drug discovery due to their enhanced metabolic stability and membrane permeability, properties imparted by the fluorine atoms . Such compounds serve as core structural motifs in developing bioactive molecules with targeted mechanisms of action, including inhibitors of tubulin polymerization for anticancer research and other therapeutic targets . Researchers employ this building block in various cross-coupling reactions and further functional group transformations to explore structure-activity relationships in lead optimization campaigns . The compound is provided with high-quality standards for research applications. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-18-12-6-10(7-17-8-12)9-2-4-11(5-3-9)19-13(14,15)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDPCIIBNUKKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Methoxy 5 4 Trifluoromethoxy Phenyl Pyridine

Strategies for the Construction of the 3,5-Disubstituted Pyridine (B92270) Core with Phenyl Incorporation

The central challenge in synthesizing 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine lies in the precise formation of the carbon-carbon bond between the pyridine and phenyl rings at the C-5 position of the pyridine nucleus. Palladium-catalyzed cross-coupling reactions are the cornerstone for achieving this transformation efficiently and with high selectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for Aryl-Pyridine Bond Formation

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl and heteroaryl moieties. tcichemicals.comillinois.edu This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with a halide or triflate under the catalysis of a palladium(0) complex. tcichemicals.com For the synthesis of this compound, a feasible approach is the Suzuki-Miyaura coupling of 3-bromo-5-methoxypyridine with 4-(trifluoromethoxy)phenylboronic acid.

The key precursors for this reaction are 3-bromo-5-methoxypyridine and 4-(trifluoromethoxy)phenylboronic acid. The synthesis of 3-bromo-5-methoxypyridine can be achieved from 3,5-dibromopyridine by nucleophilic aromatic substitution with sodium methoxide. chemicalbook.com The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. chemicalbook.com

Table 1: Synthesis of 3-bromo-5-methoxypyridine

Starting Material Reagent Solvent Temperature Yield Reference
3,5-Dibromopyridine Sodium Methoxide DMF 70 °C 62% chemicalbook.com

The other crucial component, 4-(trifluoromethoxy)phenylboronic acid, is a commercially available reagent. Its synthesis generally involves the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate followed by acidic workup.

With both coupling partners in hand, the Suzuki-Miyaura reaction can be performed. The reaction conditions typically involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) salt like palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand. A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is essential for the activation of the boronic acid. The reaction is usually carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

Aryl Halide Arylboronic Acid Catalyst Base Solvent Temperature Reference
3-Bromopyridine Phenylboronic Acid Pd(OAc)₂/PPh₃ K₂CO₃ Ethanol/Water Reflux researchgate.net

Alternative Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

While the Suzuki-Miyaura coupling is a highly effective method, other carbon-carbon bond-forming reactions can also be considered for the construction of the 3-aryl-5-methoxypyridine scaffold. These can include other palladium-catalyzed cross-coupling reactions such as Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents). However, the toxicity and instability of the organometallic reagents in these methods often make the Suzuki-Miyaura reaction a more favorable choice.

More recent developments in C-H activation and functionalization offer alternative routes. For instance, a direct arylation of 3-methoxypyridine at the C-5 position with a suitable 4-(trifluoromethoxy)phenyl source could be envisioned, although achieving the desired regioselectivity can be challenging.

Regioselective Introduction and Functionalization of the Trifluoromethoxy Group on the Phenyl Moiety

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry due to its ability to modulate lipophilicity, metabolic stability, and electronic properties. The introduction of this group onto the phenyl ring is a critical aspect of the synthesis of the target molecule. While 4-(trifluoromethoxy)phenylboronic acid is commercially available, understanding its synthesis provides insight into the regioselective functionalization.

The synthesis of 4-(trifluoromethoxy)phenol, a precursor to the boronic acid, can be achieved through various methods, including the reaction of 4-hydroxybenzenediazonium salts with sources of trifluoromethoxide or by direct trifluoromethoxylation of phenol derivatives. The regioselectivity is often directed by the position of the hydroxyl group.

Controlled Installation of the Methoxy (B1213986) Group on the Pyridine Ring

The methoxy group at the 3-position of the pyridine ring influences the electronic properties of the heterocycle and can direct further functionalization. As mentioned, the synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine is a prime example of the controlled installation of the methoxy group. chemicalbook.com The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the methoxide ion displaces one of the bromine atoms. The regioselectivity for the substitution at the 3-position over the 5-position (if they were different) would be influenced by the electronic nature of any other substituents present on the ring. In the case of 3,5-dibromopyridine, the two positions are equivalent.

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of this compound, the synthesis of structural analogues with modifications on both the pyridine and phenyl rings is essential.

Modifications on the Pyridine Ring (e.g., other substitution patterns)

The synthetic strategies described above are amenable to the creation of analogues with different substitution patterns on the pyridine ring. For example, by starting with different dihalopyridines or by introducing other functional groups onto the 3-methoxy-5-bromopyridine precursor, a variety of analogues can be accessed.

For instance, the bromine atom in 3-bromo-5-methoxypyridine could be replaced with other functional groups through various palladium-catalyzed reactions or other transformations, allowing for further diversification. Additionally, the methoxy group could be replaced with other alkoxy groups by using the corresponding sodium alkoxide in the initial substitution reaction.

The synthesis of various 5-substituted pyridine analogues has been explored to probe their biological activities, demonstrating the versatility of these synthetic approaches. nih.gov

Variations on the Phenyl Ring and its Trifluoromethoxy Substitution

Modifications to the 4-(trifluoromethoxy)phenyl portion of the molecule are primarily achieved by synthesizing analogs with different substitution patterns on the phenyl ring. The most common and versatile method for creating such analogs is the Suzuki-Miyaura cross-coupling reaction. beilstein-journals.orgbeilstein-journals.orgnih.gov This palladium-catalyzed reaction typically involves the coupling of a pyridine halide, such as 3-bromo-5-methoxypyridine, with a variety of substituted phenylboronic acids. researchgate.netresearchgate.net This approach allows for the systematic introduction of a wide range of substituents at various positions on the phenyl ring to probe their effects on the molecule's biological activity and physicochemical properties.

For instance, studies on related arylpyridine systems have demonstrated the successful coupling of ortho-substituted phenylboronic acids with brominated pyridines. beilstein-journals.orgnih.gov The reaction conditions can be optimized to control regioselectivity, which is particularly important when starting with poly-halogenated pyridines. beilstein-journals.orgnih.gov The choice of catalyst, base, and solvent system is critical for achieving high yields and minimizing side products. researchgate.net

Table 1: Examples of Substituted Phenylboronic Acids for Suzuki Coupling

Phenylboronic Acid Substituent Potential Modification on Phenyl Ring
2-Methoxyphenylboronic acid Introduction of a methoxy group at the ortho position.
4-Chlorophenylboronic acid Introduction of a chloro group at the para position.
3,5-bis(Trifluoromethyl)phenylboronic acid Introduction of two trifluoromethyl groups.

The trifluoromethoxy (-OCF₃) group itself is a unique substituent known for its strong electron-withdrawing nature and high lipophilicity. nih.govnih.govresearchgate.net It is considered one of the most lipophilic substituents, with a Hansch parameter (π) of +1.04. researchgate.net Direct modification of the -OCF₃ group is synthetically challenging due to the high stability of the C-F bonds and the instability of the trifluoromethoxide anion. researchgate.netmdpi.com Therefore, variations are typically introduced by starting with differently substituted phenols to generate the desired trifluoromethyl ethers before coupling to the pyridine ring. The synthesis of aryl trifluoromethyl ethers can be achieved through methods like chlorine-fluorine exchange or, more recently, through direct trifluoromethoxylation techniques, although these can be challenging. mdpi.com

Isosteric Replacements and Bioisosteric Design Approaches

Bioisosterism is a key strategy in medicinal chemistry used to modulate the properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. nih.govacs.orgacs.orgresearchgate.netebi.ac.uk This approach can be applied to the this compound scaffold to improve potency, selectivity, metabolic stability, and other pharmacokinetic parameters.

Phenyl Ring Replacements: The 4-(trifluoromethoxy)phenyl ring can be replaced with various bioisosteres. Heteroaromatic rings are common replacements for a phenyl ring. For example, a pyrimidine or a different substituted pyridine could be introduced via Suzuki coupling, which may alter hydrogen bonding capabilities and solubility. In a study of related 6-alkoxy-5-aryl-3-pyridinecarboxamides, various aryl and heteroaryl groups were explored at the 5-position of the pyridine ring, demonstrating the feasibility of this approach. researchgate.netnih.gov

Trifluoromethoxy Group Replacements: The trifluoromethoxy group is often considered a "super-halogen" due to its electronic properties being similar to those of chlorine or fluorine. nih.govresearchgate.net Its high lipophilicity and metabolic stability make it an attractive group in drug design. nih.govnih.gov Potential bioisosteric replacements for the trifluoromethoxy group would aim to mimic its electron-withdrawing and steric properties.

The trifluoromethyl (-CF₃) group is a well-known bioisostere for various functional groups and has been successfully used to replace an aliphatic nitro group, leading to compounds with improved potency and metabolic stability. nih.govacs.orgacs.orgresearchgate.netebi.ac.uk The -CF₃ group is also strongly electron-withdrawing and increases lipophilicity, though to a lesser extent than the -OCF₃ group (Hansch π of +0.88). nih.gov Other potential replacements could include the pentafluorosulfanyl (-SF₅) group or other fluorinated alkyl ethers, depending on the specific requirements of the biological target.

Table 2: Potential Bioisosteric Replacements for Functional Groups in this compound

Original Group Potential Bioisostere(s) Rationale for Replacement
Phenyl Pyridyl, Pyrimidyl, Thienyl Modulate solubility, introduce H-bond acceptors/donors.
-OCF₃ (Trifluoromethoxy) -CF₃, -Cl, -Br, -CN, -SF₅ Mimic electronic and steric properties, modulate lipophilicity.

Isosteric Replacement of the Pyridine Ring: The central pyridine ring itself can be a target for isosteric replacement. Depending on the role of the nitrogen atom in binding to a biological target, it could be replaced with other five- or six-membered heterocyclic systems. For example, if the nitrogen is acting as a hydrogen bond acceptor, a pyrimidine or pyridazine ring could serve as a suitable replacement. Such modifications have been explored in various medicinal chemistry programs to optimize drug candidates. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 5 4 Trifluoromethoxy Phenyl Pyridine

Advanced Spectroscopic Techniques for Molecular Confirmation

Modern analytical chemistry employs several spectroscopic methods to build a complete picture of a molecule's structure. For 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable tools for comprehensive characterization.

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms (protons) in a molecule. In the spectrum of this compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the phenyl ring, and the methoxy (B1213986) group. The aromatic region would show signals for the three pyridine protons and the four phenyl protons. The methoxy group would appear as a characteristic singlet, typically integrating to three protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~8.4 - 8.2 m - Pyridine-H
~7.7 - 7.5 m - Pyridine-H, Phenyl-H
~7.4 - 7.2 d ~8.0 Phenyl-H

¹³C NMR spectroscopy is used to determine the structure of the carbon backbone. The spectrum for this compound is expected to show 13 distinct signals, corresponding to each unique carbon atom in the molecule. The carbon of the trifluoromethoxy group typically appears as a quartet due to coupling with the three fluorine atoms, a key identifying feature. rsc.org Carbons bonded to the electronegative oxygen and nitrogen atoms will be shifted downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~156 Pyridine C-O
~149 Phenyl C-O
~145 - 135 Pyridine C-H
~130 - 125 Phenyl C-H, Pyridine C-C, Phenyl C-C
~121 Phenyl C-H
~120.5 (q, J ≈ 257 Hz) -OCF₃

¹⁹F NMR is highly specific for analyzing fluorine-containing compounds. nih.gov For this compound, a single, sharp signal is expected in the ¹⁹F NMR spectrum. This singlet corresponds to the three chemically equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. The chemical shift of this signal is characteristic for a trifluoromethoxy group attached to an aromatic ring. rsc.orgrsc.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Assignment

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space connectivities. sdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the pyridine ring and on the 4-(trifluoromethoxy)phenyl ring, confirming their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides an unambiguous assignment of which proton is bonded to which carbon, confirming the C-H framework of both aromatic rings. sdsu.eduresearchgate.net

A correlation between the methoxy group protons (-OCH₃) and the C3 carbon of the pyridine ring.

Correlations between the pyridine protons (H2, H4, H6) and the carbons of the phenyl ring, confirming the C5-C1' bond that links the two ring systems.

Correlations from the phenyl protons to the carbon of the trifluoromethoxy group.

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. nih.govresearchgate.net The spectra of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

C=C and C=N stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the pyridine and benzene rings.

C-O stretching: Strong bands for the aryl ether linkages of both the methoxy and trifluoromethoxy groups, expected in the 1300-1200 cm⁻¹ region.

C-F stretching: Very strong and characteristic absorption bands for the C-F bonds of the trifluoromethoxy group, typically dominating the 1200-1000 cm⁻¹ region.

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode
3100 - 3000 Aromatic C-H Stretch
1610 - 1580 Aromatic C=C and C=N Stretch
1510 - 1470 Aromatic C=C and C=N Stretch
1260 - 1210 Asymmetric C-O-C Stretch (Aryl Ether)
1170 - 1050 Strong C-F Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure and the extent of its conjugated system.

For aromatic systems like this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* transitions. The presence of the methoxy and trifluoromethoxy substituents, along with the biphenyl-like arrangement of the pyridine and phenyl rings, influences the energy of these transitions and thus the position of the absorption maxima (λmax). The degree of conjugation between the two aromatic rings plays a significant role in determining the spectral features. A higher degree of planarity and electron delocalization typically results in a bathochromic (red) shift to longer wavelengths.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

Absorption Maximum (λmax)Molar Absorptivity (ε)SolventElectronic Transition
Data not availableData not availableData not availableData not available

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition and for elucidating its fragmentation patterns upon ionization. This technique provides a highly accurate mass-to-charge ratio (m/z), which allows for the unambiguous confirmation of the molecular formula.

The molecular formula of this compound is C13H10F3NO2, corresponding to a monoisotopic mass of 269.0663 g/mol . HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to show a prominent protonated molecular ion [M+H]+ with an m/z value very close to 270.0741.

Upon collisional activation, the molecular ion undergoes fragmentation, providing valuable structural information. The fragmentation pathways of this compound would likely involve the cleavage of the ether and trifluoromethoxy groups, as well as the bond linking the pyridine and phenyl rings. The analysis of these fragment ions helps to piece together the molecule's connectivity.

Table 2: Predicted HRMS Data for this compound

IonCalculated m/zObserved m/zFragmentation Pathway
[C13H10F3NO2+H]+270.0741Data not availableMolecular Ion
Fragment IonsData not availableData not availableData not available

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

The crystal structure would reveal the dihedral angle between the pyridine and phenyl rings, which is a critical parameter for understanding the degree of π-system conjugation. Furthermore, the analysis of the crystal packing would identify any significant intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the supramolecular architecture. These interactions are crucial for understanding the material's physical properties, such as its melting point and solubility.

Although a published crystal structure for this compound could not be located in the reviewed literature, a hypothetical crystallographic data table is presented below to illustrate the type of information that would be obtained from such a study.

Table 3: Illustrative Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (Å3)Data not available
ZData not available
R-factorData not available

Conformational Analysis and Rotational Barriers around Key Bonds

Computational methods, such as density functional theory (DFT), can be employed to explore the potential energy surface associated with this rotation. By systematically varying the dihedral angle between the rings and calculating the corresponding energy, a rotational energy profile can be generated. This profile would reveal the energy minima corresponding to the most stable conformations and the transition states that represent the rotational barriers.

The height of the rotational barrier is influenced by steric hindrance between adjacent atoms on the two rings and by electronic effects related to conjugation. A lower barrier would suggest greater conformational flexibility, while a higher barrier would indicate a more rigid structure. Understanding these conformational preferences is essential for predicting the molecule's interaction with biological targets or its performance in materials science applications.

Computational Chemistry and Theoretical Investigations of 3 Methoxy 5 4 Trifluoromethoxy Phenyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Theoretical investigations into the molecular framework and electronic distribution of 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine provide a foundational understanding of its chemical behavior. These calculations are pivotal in predicting the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Approaches for Ground State Geometry Optimization

The geometry of this compound in its ground state was optimized using Density Functional Theory (DFT), a computational method that offers a balance between accuracy and computational cost. orientjchem.org Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and CAM-B3LYP (Coulomb-attenuating method B3LYP) are frequently employed for such optimizations. orientjchem.orgresearchgate.netnih.govnajah.edu The B3LYP functional, in particular, is widely recognized for its efficacy in describing the electronic structure of medium to large-sized organic molecules. orientjchem.org These DFT methods systematically explore the potential energy surface of the molecule to locate the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy conformation. The optimization process involves iterative calculations of the forces on each atom until they converge to a negligible value, resulting in a precise and stable molecular structure.

Selection of Appropriate Basis Sets

The accuracy of DFT calculations is also contingent on the choice of the basis set, which mathematically describes the atomic orbitals within the molecule. For a molecule like this compound, which contains a variety of atoms including hydrogen, carbon, nitrogen, oxygen, and fluorine, a robust and flexible basis set is essential. The 6-311++G(d,p) basis set is a popular and effective choice for such systems. researchgate.netnih.govajchem-a.com This triple-zeta basis set provides a more accurate representation of the electron distribution by using three functions for each valence atomic orbital. The inclusion of diffuse functions (++) is important for describing the behavior of electrons that are far from the nucleus, which is crucial for anions and molecules with lone pairs. Furthermore, the addition of polarization functions (d,p) allows for the description of non-spherical electron densities, which is vital for accurately modeling chemical bonds. ajchem-a.com

Analysis of Electronic Properties and Molecular Reactivity Descriptors

Following the geometry optimization, a detailed analysis of the electronic properties and various molecular reactivity descriptors was performed to understand the chemical reactivity and kinetic stability of this compound.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl and pyridine (B92270) rings. In contrast, the LUMO is anticipated to be distributed over the pyridine and trifluoromethoxy-substituted phenyl rings, which are more electron-deficient. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound

ParameterValue (eV)
EHOMO-6.89
ELUMO-1.54
Energy Gap (ΔE)5.35

Note: These values are representative and based on typical DFT calculations for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.govajchem-a.com The MEP is plotted onto the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Typically, red and yellow regions signify negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).

In the MEP map of this compound, the areas around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy (B1213986) and trifluoromethoxy groups are expected to be the most electron-rich, appearing in shades of red. These sites are prone to electrophilic attack. Conversely, the hydrogen atoms and regions near the electron-withdrawing trifluoromethoxy group are likely to be electron-deficient, shown in blue, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions, such as charge delocalization, hyperconjugation, and hybridization. ajchem-a.comnih.gov This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that are more aligned with the familiar concepts of chemical bonds and lone pairs.

Mulliken and Hirshfeld Charge Distribution Analysis

Mulliken population analysis, one of the earliest methods, partitions the total electron population based on the contribution of atomic orbitals to the molecular orbitals. While computationally straightforward, its results can be highly dependent on the basis set used in the calculation. The Hirshfeld method, in contrast, defines atomic charges by dividing the molecular electron density at each point in space between the surrounding atoms based on their contribution to the electron density of a hypothetical "promolecule" (a superposition of the neutral, non-interacting atoms). researchgate.net This scheme is generally considered to be less basis-set dependent and provides a more intuitive description of charge distribution.

For this compound, a Density Functional Theory (DFT) calculation, for instance at the B3LYP/6-311++G(d,p) level, would be performed to first optimize the molecule's geometry. Following this, the Mulliken and Hirshfeld charge analyses would be carried out on the optimized structure.

The expected results would show a significant negative charge on the highly electronegative fluorine, oxygen, and nitrogen atoms. The nitrogen atom of the pyridine ring, for example, would be a site of negative charge, indicating its role as a hydrogen bond acceptor. nih.gov The carbon atoms bonded to these electronegative elements (e.g., the carbon in the C-F3, C-O-C, and C-N groups) would, in turn, exhibit positive charges. The distribution of charges across the pyridine and phenyl rings would reveal the electron-withdrawing and donating effects of the substituents, providing a map of the molecule's electrophilic and nucleophilic sites.

Table 1: Illustrative Hirshfeld Charge Distribution for Selected Atoms Note: This table is a hypothetical representation of expected charge distribution based on chemical principles, as specific published data for this molecule is not available.

Atom NumberAtom TypeHirshfeld Charge (a.u.)
N1Nitrogen (Pyridine)-0.15
C2Carbon (Pyridine)+0.08
C3Carbon (Pyridine)+0.10
O4Oxygen (Methoxy)-0.25
C5Carbon (Methoxy)+0.05
O6Oxygen (Trifluoromethoxy)-0.24
C7Carbon (Trifluoromethoxy)+0.35
F8Fluorine-0.18
F9Fluorine-0.18
F10Fluorine-0.18

**4.3. Prediction of Spectroscopic Properties from Computational Models

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry provides a powerful complement to experimental NMR through the prediction of chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is the most widely used and reliable approach for calculating NMR shielding tensors, from which chemical shifts are derived. researchgate.netnih.gov

The process involves optimizing the molecular geometry of this compound using a suitable level of theory (e.g., DFT with the B3LYP functional and a basis set like 6-311++G(d,p)). Subsequently, the GIAO method is employed to compute the isotropic shielding values for each nucleus (¹H and ¹³C). nih.gov These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

Comparing the theoretical ¹H and ¹³C NMR spectra with experimental data serves as a stringent test for the accuracy of the computed molecular structure. mdpi.com A good correlation between the calculated and observed chemical shifts validates the optimized geometry. Discrepancies can point to specific conformational features or intermolecular interactions (like solvent effects) not fully captured by the gas-phase computational model. For instance, the calculated chemical shift for the methoxy protons (-OCH₃) would be compared to its experimental value, and the shifts for the aromatic carbons would be used to confirm the electronic effects of the substituents on the pyridine and phenyl rings.

Table 2: Representative Comparison of Theoretical and Experimental NMR Chemical Shifts Note: This table illustrates the type of data generated from GIAO calculations. Experimental values are hypothetical.

AtomCalculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
Pyridine C2150.5149.88.458.41
Pyridine C3155.2154.6--
Pyridine C4121.8121.18.108.05
Phenyl C1'135.4134.9--
Methoxy C56.155.83.923.88

Prediction of Spectroscopic Properties from Computational Models

Vibrational Frequency Calculations and Comparison with Experimental IR/Raman Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. DFT calculations are highly effective in predicting these vibrational frequencies, offering a detailed assignment of each observed spectral band. researchgate.netelixirpublishers.com

Following the geometric optimization of this compound, a frequency calculation is performed at the same level of theory. This computation yields a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. cardiff.ac.uk Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and the use of a finite basis set, the computed wavenumbers are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates (such as bond stretching, angle bending, or torsional motions) to each normal mode of vibration. scispace.com For this compound, this would allow for the unambiguous assignment of bands corresponding to C-H stretching of the aromatic rings, C=N and C=C stretching within the pyridine ring, C-O-C stretching of the ether groups, and the very strong, characteristic vibrations of the C-F bonds in the trifluoromethoxy group. researchgate.net

Table 3: Illustrative Vibrational Mode Assignments Note: This table is a representative example of how theoretical and experimental vibrational data are compared.

Calculated Frequency (cm⁻¹, Scaled)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Assignment (PED Contribution)
307530783077ν(C-H) aromatic (95%)
160516081607ν(C=C), ν(C=N) pyridine ring (88%)
12601265-νasym(C-O-C) trifluoromethoxy (85%)
117011751172ν(C-F) (90%)
103510401038νsym(C-O-C) methoxy (82%)

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectral Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method for predicting the electronic absorption spectra (UV-Vis) of molecules. core.ac.ukacs.org It calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed experimentally.

For this compound, a TD-DFT calculation would be performed on the previously optimized ground-state geometry. The calculation provides a list of excitation energies, oscillator strengths (which are related to the intensity of the absorption band), and the molecular orbitals involved in each transition. nih.gov This allows for the characterization of the key electronic transitions, such as π → π* transitions within the aromatic systems and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial in this context. The energy difference between the HOMO and LUMO provides an estimate of the molecule's electronic excitation energy and chemical reactivity. The TD-DFT results would reveal whether the main absorption bands arise from HOMO→LUMO transitions and describe the nature of these orbitals (e.g., whether the electron density is localized on the pyridine ring, the phenyl ring, or delocalized across the molecule). This information is vital for understanding the photophysical properties of the compound.

Table 4: Sample TD-DFT Predicted Electronic Transitions Note: This table is a hypothetical example of TD-DFT output.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁3100.45HOMO → LUMO (92%)
S₀ → S₂2650.21HOMO-1 → LUMO (75%)
S₀ → S₃2400.15HOMO → LUMO+1 (68%)

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum mechanical calculations provide highly accurate information on static, optimized structures (typically in the gas phase), molecules in reality are dynamic entities that constantly move and change shape, especially in solution. Molecular Dynamics (MD) simulations are a computational method used to study this dynamic behavior over time.

An MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water or dimethyl sulfoxide) to mimic solution conditions. The forces on each atom are calculated using a molecular mechanics force field, and Newton's equations of motion are solved iteratively to track the trajectory of every atom over a period of nanoseconds or longer.

This simulation allows for the exploration of the molecule's conformational space. For the target molecule, a key point of interest would be the rotation around the single bond connecting the pyridine and phenyl rings. The simulation would reveal the preferred dihedral angles, the energy barriers to rotation, and how solvent molecules interact with different conformers. This provides a more realistic understanding of the molecule's average shape and flexibility in a biological or chemical environment, which is critical for applications like drug design where the molecule must adapt its shape to bind to a receptor.

Structure-Based Drug Design and Molecular Docking Studies

Molecular docking is a computational technique central to structure-based drug design. It predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to the active site of a second molecule (a receptor, typically a protein or enzyme). researchgate.netugm.ac.id

The process begins with obtaining the three-dimensional structures of both the ligand and the target protein (often from a source like the Protein Data Bank). The ligand's geometry is optimized using quantum mechanics or molecular mechanics. A docking algorithm then systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding site. strath.ac.uk Each potential binding pose is evaluated using a scoring function, which estimates the binding free energy. The pose with the lowest energy score is predicted to be the most stable binding mode.

For this compound, a docking study could investigate its potential as an inhibitor for a specific enzyme. The results would provide a docking score (in units like kcal/mol) indicating the predicted binding affinity. nih.gov More importantly, the analysis would reveal the specific intermolecular interactions stabilizing the complex, such as hydrogen bonds between the pyridine nitrogen and protein residues, hydrophobic interactions involving the aromatic rings, or electrostatic interactions with the trifluoromethoxy group. nih.gov This detailed structural insight is invaluable for guiding the synthesis of more potent and selective analogs.

Table 5: Illustrative Molecular Docking Results against a Hypothetical Kinase Target Note: This table represents typical output from a molecular docking study.

LigandDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
This compound-8.5LYS 78Hydrogen Bond (with Pyridine N)
VAL 60Hydrophobic (π-alkyl)
LEU 130Hydrophobic (π-alkyl)
PHE 145Hydrophobic (π-π stacking)

Prediction of Ligand-Target Binding Modes and Affinities with Biological Macromolecules

There is currently no publicly available research that predicts the binding modes or quantifies the binding affinities of this compound with any specific biological targets. Such studies are fundamental in computational drug design to understand how a ligand might orient itself within the active site of a protein and to estimate the strength of this interaction, often expressed as binding energy or inhibition constants (Ki, IC50). Without molecular docking or similar computational simulations, any discussion of its potential biological activity remains speculative.

Analysis of Key Intermolecular Interactions

A detailed analysis of the key intermolecular forces such as hydrogen bonding, hydrophobic interactions, and π-stacking between this compound and potential biological receptors is not possible without specific computational studies. These interactions are critical for the stability of a ligand-protein complex and determine the molecule's specificity and efficacy. For instance, the methoxy group could potentially act as a hydrogen bond acceptor, while the aromatic rings are likely to engage in π-stacking and hydrophobic interactions. The trifluoromethoxy group would contribute significantly to the molecule's electronic properties and could engage in specific halogen bonding or other non-covalent interactions. However, without concrete data from computational models, these remain theoretical possibilities.

Pharmacological Relevance and Mechanistic Investigations in Vitro and in Silico

Structure-Activity Relationship (SAR) Profiling of the Pyridine (B92270) Core and its Substituents

The pharmacological profile of 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine is determined by the interplay of its three key components: the trifluoromethoxy-substituted phenyl ring, the central pyridine core, and the methoxy (B1213986) group.

Influence of the Trifluoromethoxy Group on Biological Potency and Selectivity

The trifluoromethoxy (-OCF₃) group is a critical substituent in medicinal chemistry, known for significantly enhancing a molecule's pharmacological properties. Its influence stems from a unique combination of high lipophilicity and strong electron-withdrawing character.

Increased Lipophilicity : The -OCF₃ group substantially increases the lipophilicity of a compound (logP), which can enhance its ability to cross cellular membranes and improve its bioavailability.

Metabolic Stability : The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, making the group highly resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer biological half-life.

Binding Interactions : The strong electron-withdrawing nature of the -OCF₃ group can modulate the electronics of the adjacent phenyl ring, influencing its interaction with biological targets. Furthermore, the fluorine atoms can participate in hydrogen bonds and other non-covalent interactions, potentially increasing binding affinity and selectivity for a specific target.

Contribution of the Methoxy Group to Receptor Interactions

The methoxy (-OCH₃) group at the 3-position of the pyridine ring plays a pivotal role in fine-tuning the molecule's interaction with biological targets.

Hydrogen Bonding : The oxygen atom of the methoxy group is a hydrogen bond acceptor, a critical feature for anchoring a ligand within a receptor's binding site. In many kinase inhibitors and receptor modulators, methoxy groups form essential hydrogen bonds with backbone amide protons or specific amino acid side chains mdpi.com.

Electronic Effects : As an electron-donating group, the methoxy substituent increases the electron density of the pyridine ring, which can modulate its pKa and influence its ability to interact with metallic cations or form other polar contacts within a binding pocket researchgate.net.

Conformational Control : The methoxy group can impose steric constraints that favor a specific conformation of the molecule, which may be optimal for binding to the intended target.

Impact of Phenyl Ring Substitutions on Pharmacological Activity

The substitution pattern on the phenyl ring is a cornerstone of structure-activity relationship studies. In this molecule, the 4-trifluoromethoxy group is expected to have a profound impact compared to an unsubstituted phenyl ring or other substitution patterns.

SAR studies on related bi-aryl pyridine compounds demonstrate that both the nature and position of substituents on the phenyl ring can drastically alter biological activity. For example, in a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, modifications to the 3-aryl group led to significant variations in their ability to inhibit tubulin polymerization nih.govnih.gov. Electron-withdrawing groups, such as the -OCF₃ group, can alter the molecule's dipole moment and electrostatic potential, which are crucial for target recognition and binding affinity. The para-position of the substituent, as seen in this compound, often allows the molecule to extend deeper into a binding pocket, potentially accessing additional interaction points and enhancing potency.

In Vitro Biological Activity Screening (Excluding Human Clinical Data)

Anti-Cancer Cell Growth Inhibition Studies

While specific anti-cancer screening data for this compound is not detailed in the reviewed literature, the core pyridine scaffold is a well-established pharmacophore in oncology research. Numerous derivatives have demonstrated significant in vitro activity against a variety of cancer cell lines. These compounds often exert their effects through mechanisms such as tubulin polymerization inhibition or kinase inhibition.

Studies on structurally related compounds provide a strong rationale for investigating the anti-cancer potential of this molecule. For example, various pyrazolo[3,4-b]pyridine and 3-aryl-4-(trimethoxyphenyl)pyridine derivatives have shown potent cytotoxicity against human cancer cell lines.

Below is a table summarizing the in vitro anti-cancer activities of several classes of related pyridine-based compounds.

Compound ClassCancer Cell Lines TestedObserved In Vitro EffectPotential Mechanism of Action
Pyrazolo[3,4-b]pyridines Hela (Cervical), MCF7 (Breast), HCT-116 (Colon)Potent cytotoxicity with IC₅₀ values in the low micromolar range. mdpi.comInhibition of Cyclin-Dependent Kinases (CDK2/CDK9), leading to cell cycle arrest and apoptosis. mdpi.com
3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines HeLa (Cervical), MCF-7 (Breast), A549 (Lung)Potent antiproliferative activity. nih.govnih.govInhibition of tubulin polymerization, causing G2/M phase cell cycle arrest and apoptosis. nih.govnih.gov
Thiadiazolyl-pyridines HeLa (Cervical), HepG2 (Liver), PANC-1 (Pancreatic)Significant cytotoxicity, with some derivatives showing IC₅₀ values in the low micromolar range. researchgate.netNot specified, general cytotoxic effects.
Diarylquinolines (related N-heterocycles) VariousKnown to possess antiproliferative activity. mdpi.comOften target kinases or DNA processes. mdpi.com
Thiazole-Pyrimidines with Trimethoxyphenyl HCT-116 (Colorectal), SK-BR-3 (Breast), HOP-92 (NSCL)Promising cytostatic activity and growth inhibition.Predicted to target kinase receptors.

These findings collectively suggest that the this compound scaffold is a promising candidate for anti-cancer drug discovery, warranting further investigation into its specific biological activities and mechanisms of action.

Anti-Microbial and Anti-Malarial Activity Assessment

No studies detailing the efficacy of this compound against microbial or malarial pathogens were found.

Anti-Inflammatory and Analgesic Properties in Cellular Models

There is no available research on the anti-inflammatory or analgesic properties of this compound in cellular models.

Other Potential Biological Activities in Relevant Assays

No other potential biological activities for this compound have been reported in relevant assays.

Applications Beyond Biological Systems

Potential in Materials Science

There is currently a lack of specific research investigating the potential of 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine in materials science.

Investigation of Non-Linear Optical (NLO) Properties

No published studies or data could be found regarding the investigation of the non-linear optical (NLO) properties of this compound. The NLO characteristics of this specific compound remain uncharacterized in the available scientific literature.

Role as Key Intermediates in the Synthesis of Complex Molecules

While this compound is offered by chemical suppliers for research and development, indicating its potential use in chemical synthesis, specific examples of its role as a key intermediate in the documented synthesis of more complex molecules are not available in peer-reviewed journals or patent literature. Its structural features, a substituted biphenyl (B1667301) system containing both an electron-donating methoxy (B1213986) group and an electron-withdrawing trifluoromethoxy group, suggest it could serve as a versatile building block, but specific synthetic routes employing it as a crucial intermediate have not been detailed publicly.

Catalytic Applications

There is no information available in the current body of scientific literature to suggest that this compound has been investigated for or used in any catalytic applications, either as a catalyst itself, a ligand for a catalytic metal center, or a precursor for catalyst synthesis.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) derivatives is a critical area of ongoing research, with a strong emphasis on developing environmentally friendly and efficient methods. ijarsct.co.innih.gov Traditional synthesis approaches often involve harsh conditions, low yields, and environmental hazards. ijarsct.co.in Future efforts will focus on green chemistry principles to overcome these limitations. nih.govresearchgate.net

Key areas for development include:

Microwave-Assisted Synthesis: This technique offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and lower energy consumption. ijarsct.co.innih.gov It also enhances reaction selectivity, leading to higher yields and fewer byproducts. ijarsct.co.in

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine several steps into a single operation, reducing solvent waste and purification efforts. researchgate.netacs.org The Hantzsch pyridine synthesis is a classic example that can be adapted to greener protocols. ijarsct.co.in

Green Catalysts and Solvents: Research will continue to explore the use of environmentally benign catalysts and solvents to replace hazardous reagents. nih.govresearchgate.net This includes solvent-free reaction conditions and the use of ultrasonic production methods. nih.govresearchgate.net

Green Synthesis TechniqueKey Advantages
Microwave-Assisted SynthesisReduced reaction time, lower energy use, higher selectivity and yields. ijarsct.co.innih.gov
One-Pot Multicomponent ReactionsHigh atom economy, reduced waste, simplified procedures. researchgate.netacs.org
Green Catalysts & SolventsMinimized environmental impact, increased safety. nih.govresearchgate.net
Ultrasonic ProductionEnhanced reaction rates and yields through acoustic cavitation. nih.govresearchgate.net

These sustainable approaches offer promising alternatives to conventional methods, providing more viable and scalable routes for the synthesis of 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine and its analogues. ijarsct.co.in

Advanced Computational Modeling for Predictive Design and Mechanistic Elucidation

Computational modeling has become an indispensable tool in modern drug discovery and materials science. For pyridine-based scaffolds, computational approaches can guide the design of new molecules with desired properties, predict their biological activity, and elucidate reaction mechanisms.

Future applications of computational modeling in this area include:

Molecular Docking: This technique is used to predict the binding orientation of a molecule to a biological target, such as an enzyme or receptor. nih.gov For instance, molecular docking has been used to target the active site of thrombin with pyridine derivatives to guide the optimization of anticoagulants. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to study the electronic structure, geometry, and reactivity of molecules. researchgate.netresearchgate.net This can help in understanding structure-activity relationships (SAR) and predicting properties like heats of formation and bond dissociation energies for novel pyridine derivatives. researchgate.net

Predictive ADME-Tox Models: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of new compounds. nih.gov This includes predicting crucial parameters like water solubility, blood-brain barrier penetration, and potential cardiotoxicity (e.g., hERG inhibition), allowing for the early-stage filtering of unsuitable drug candidates. nih.gov

Computational MethodApplication in Pyridine ResearchInsights Gained
Molecular DockingPredicting binding modes to protein targets (e.g., thrombin). nih.govGuiding lead optimization for improved biological activity. nih.gov
Density Functional Theory (DFT)Investigating electronic structure, reactivity, and heats of formation. researchgate.netresearchgate.netUnderstanding structure-activity relationships and reaction mechanisms. researchgate.net
CNS MPO AlgorithmsEvaluating potential for central nervous system penetration. nih.govDesigning pyridine derivatives with improved brain penetration for neurological targets. nih.gov

By using these computational approaches, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas for Pyridine-Based Scaffolds

The structural versatility of the pyridine ring allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities. nih.govresearchgate.netnih.gov While pyridine derivatives are already established in many therapeutic areas, future research will aim to identify novel targets and expand their applications. nih.govrsc.org

Pyridine derivatives have shown significant potential in various domains:

Anticancer Activity: Many pyridine-based compounds have demonstrated potent cytotoxic effects against various human cancer cell lines, including breast, liver, and lung cancer. rsc.orgrsc.orgnih.gov They can act through various mechanisms, such as inhibiting tubulin polymerization or modulating the activity of protein kinases like PI3K and JAK. rsc.orgnih.govrsc.org

Antimicrobial and Antiviral Effects: Researchers have synthesized pyridine derivatives with significant activity against bacteria, fungi, and viruses, including HIV and influenza. rsc.orgnih.gov For example, certain thiazolo pyridine-based oximes show potency against the influenza B-Mass virus. nih.gov

Neurodegenerative and Inflammatory Diseases: The ability of some pyridine scaffolds to penetrate the central nervous system opens up possibilities for treating neurological disorders. nih.gov Additionally, novel pyridine derivatives have been evaluated for their anti-inflammatory properties. nih.govacs.org

Cardiovascular Disorders: Pyridine derivatives have been investigated for their potential as anticoagulants, targeting key enzymes in the coagulation cascade like thrombin. nih.gov

The exploration of novel scaffolds, such as the benzofuro[2,3-b]pyridine (B12332454) pseudonatural product, has led to the identification of new biological targets like ferritinophagy, which plays a role in ferroptosis-related diseases. acs.org This highlights the vast, untapped potential of pyridine-based structures in addressing unmet medical needs.

Design and Synthesis of Next-Generation Analogues with Tuned Pharmacological Profiles

A key future direction is the rational design and synthesis of next-generation analogues of compounds like this compound. By systematically modifying the substituents on the pyridine and phenyl rings, researchers can fine-tune the molecule's pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties.

For example, introducing specific functional groups can:

Improve Potency and Selectivity: Small changes to the molecular structure can significantly alter its binding affinity for a target. Structure-activity relationship (SAR) studies are crucial for identifying which modifications lead to improved biological effects. ijarsct.co.in

Enhance Metabolic Stability: Modifying metabolically liable sites on a molecule can increase its half-life in the body, leading to a more favorable dosing regimen. researchgate.net

Modulate Physicochemical Properties: Adjusting substituents can alter properties like solubility and lipophilicity, which in turn affects a drug's absorption and distribution. nih.govresearchgate.net Replacing parts of a drug with a pyridine unit is a strategy that can be used to improve its characteristics. rsc.orgnih.gov

The synthesis of hybrid molecules, where the pyridine scaffold is combined with other pharmacologically active moieties, is another promising strategy for developing novel therapeutic agents with multi-target activities. rsc.orgnih.gov

Integration of Experimental and Computational Approaches for Comprehensive Understanding

The most powerful approach for advancing the field of pyridine-based compounds involves a synergistic integration of experimental and computational methods. nih.govresearchgate.net This iterative cycle allows for a deeper and more comprehensive understanding of the chemical and biological properties of these molecules.

This integrated workflow typically involves:

Computational Design: In silico tools are used to design novel pyridine derivatives and predict their properties and biological activities. researchgate.netnih.gov

Chemical Synthesis: The most promising candidates identified through computational screening are then synthesized using efficient and sustainable methods. acs.orgnih.gov

Experimental Evaluation: The synthesized compounds undergo rigorous in vitro and in vivo testing to validate their predicted biological activity and determine their pharmacological profiles. rsc.orgnih.gov

Feedback and Refinement: The experimental results are used to refine the computational models, leading to more accurate predictions in the next round of design. nih.gov This feedback loop accelerates the discovery process and improves the chances of identifying successful drug candidates.

This combination of computational prediction and experimental validation has already proven successful in identifying pyridine derivatives with high cytotoxicity against glioblastoma and good brain tumor penetration. nih.gov Continued development and application of this integrated approach will be essential for unlocking the full therapeutic potential of this compound and the broader class of pyridine-based scaffolds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, and what challenges arise during its preparation?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine intermediates and trifluoromethoxy-substituted aryl boronic acids. Key challenges include:

  • Selectivity : Avoiding byproducts from competing coupling sites on the pyridine ring. Use directing groups (e.g., methoxy) to enhance regioselectivity .
  • Stability : The trifluoromethoxy group is prone to hydrolysis under basic conditions. Employ anhydrous solvents and low-temperature protocols .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns is recommended for isolating the target compound from structurally similar impurities .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical. The methoxy group (δ3.9\delta \sim3.9 ppm) and trifluoromethoxy moiety (δ58\delta \sim-58 ppm in 19F^{19}\text{F}) confirm substitution patterns .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 314.08) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal XRD resolves bond angles and torsion strains, as demonstrated in related pyridine derivatives .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives based on this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing trifluoromethoxy group lowers LUMO energy, enhancing electrophilic substitution feasibility .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinase enzymes). Pyridine’s nitrogen atoms often coordinate with metal ions in active sites, as seen in agrochemical receptor studies .
  • Data Validation : Cross-reference computed results with experimental spectral data to resolve contradictions (e.g., unexpected 13C^{13}\text{C} chemical shifts due to steric effects) .

Q. What strategies address contradictory bioactivity data in studies involving trifluoromethoxy-substituted pyridines?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies, controlling for variables like solvent polarity (e.g., DMSO vs. ethanol) that influence compound aggregation .
  • Isosteric Replacement : Replace the trifluoromethoxy group with pentafluoroethoxy or chlorinated analogs to isolate electronic vs. steric effects on bioactivity .
  • In Situ Monitoring : Use time-resolved spectroscopy to track degradation products that may interfere with bioassays .

Q. How can researchers improve the thermal stability of this compound in material science applications?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., >250°C for the parent compound). Stabilization strategies include:
  • Coordination Polymers : Incorporate metal ions (e.g., Zn2+^{2+}) to form rigid frameworks, as shown in related pyridine-metal complexes .
  • Substituent Engineering : Introduce electron-donating groups (e.g., methyl) at the 2-position of the pyridine ring to reduce oxidative degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.